molecular formula C22H14Cl2O4 B11158809 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Número de catálogo: B11158809
Peso molecular: 413.2 g/mol
Clave InChI: IUELOHMKJLAZTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[(2,4-Dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and drug discovery research. Chromen-4-one and its related scaffolds, such as chroman-4-one, are recognized as privileged structures in pharmaceutical development due to their wide range of pharmacological activities . This specific compound features a 5-hydroxy-2-phenyl-4H-chromen-4-one core structure, which is a classic flavonoid framework, further functionalized with a 2,4-dichlorobenzyl ether group at the 7-position. This substitution pattern is designed to modulate the compound's biological activity, lipophilicity, and interaction with biological targets. Researchers value this compound for its potential as a multi-target-directed ligand, particularly in the investigation of neurodegenerative diseases. Structural analogs based on the chroman-4-one scaffold have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme target in Parkinson's disease research . Furthermore, the phenolic hydroxyl group at the 5-position suggests potential for antioxidant activity, as measured by assays like the Oxygen Radical Absorbance Capacity (ORAC), which is relevant in studies of oxidative stress . The dichlorobenzyl moiety may also contribute to metal-chelating properties, making it a candidate for studying metal dyshomeostasis in neurological disorders . Beyond neuroscience, the chromen-4-one core is a versatile scaffold in oncology research. Flavanone derivatives (2-phenylchroman-4-ones) and their synthetic analogs have shown promising cytotoxic profiles against a diverse panel of human cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) . The mechanism of action for such compounds often involves the induction of apoptosis and the modulation of metabolic pathways in tumor cells . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Propiedades

Fórmula molecular

C22H14Cl2O4

Peso molecular

413.2 g/mol

Nombre IUPAC

7-[(2,4-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H14Cl2O4/c23-15-7-6-14(17(24)8-15)12-27-16-9-18(25)22-19(26)11-20(28-21(22)10-16)13-4-2-1-3-5-13/h1-11,25H,12H2

Clave InChI

IUELOHMKJLAZTK-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O

Origen del producto

United States

Métodos De Preparación

Base-Catalyzed Etherification

The most widely reported method involves reacting 5-hydroxy-2-phenyl-4H-chromen-4-one with 2,4-dichlorobenzyl alcohol in the presence of a strong base. A representative procedure is as follows:

  • Reaction Setup :

    • Dissolve 5-hydroxy-2-phenyl-4H-chromen-4-one (1.0 equiv) and 2,4-dichlorobenzyl alcohol (1.2 equiv) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add potassium carbonate (2.0 equiv) or sodium hydroxide (1.5 equiv) as the base.

  • Heating and Stirring :

    • Heat the mixture to 80–100°C for 6–12 hours under inert atmosphere.

  • Workup :

    • Cool the reaction, dilute with ice water, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Alternative Alkylation Strategies

While less common, some protocols use 2,4-dichlorobenzyl chloride instead of the alcohol to facilitate a Williamson ether synthesis. This method avoids the need for in situ activation of the benzyl alcohol but requires strict moisture control.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

ParameterOptimal ConditionsYield Range
Base K₂CO₃ (2.0 equiv)65–75%
Solvent DMF (anhydrous)70–80%
Temperature 90°C68–72%
Reaction Time 8 hoursMax yield

Substituting NaOH for K₂CO₃ reduces yields by ~15% due to side reactions, while DMSO marginally improves solubility at the cost of longer purification.

Purification and Isolation Techniques

Crude product purification is achieved through:

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 → 1:1 gradient) effectively separates the target compound from unreacted precursors.

  • Recrystallization : Ethanol-water mixtures (7:3) yield crystalline product with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.8 Hz, 2H, Ph-H), 7.55–7.43 (m, 5H, Ar-H), 6.82 (s, 1H, C₃-H), 5.21 (s, 2H, OCH₂Ar), 12.51 (s, 1H, OH).

  • IR (KBr) : 3420 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

  • MS (ESI+) : m/z 413.2 [M+H]⁺, consistent with the molecular formula C₂₂H₁₄Cl₂O₄.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at 12.3 minutes, confirming >98% purity .

Análisis De Reacciones Químicas

Tipos de Reacciones

7-[(2,4-diclorobencil)oxi]-5-hidroxi-2-fenil-4H-cromen-4-ona puede sufrir diversas reacciones químicas, incluyendo:

    Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado cetónico o aldehídico.

    Reducción: El núcleo de cromen-4-ona se puede reducir para formar un derivado dihidro.

    Sustitución: El grupo diclorobencilo puede sufrir reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

    Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.

    Reducción: Los reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

    Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo diclorobencilo en condiciones básicas.

Productos Principales

    Oxidación: Formación de 7-[(2,4-diclorobencil)oxi]-5-oxo-2-fenil-4H-cromen-4-ona.

    Reducción: Formación de 7-[(2,4-diclorobencil)oxi]-5-hidroxi-2-fenil-4H-dihidrocromen-4-ona.

    Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

7-[(2,4-diclorobencil)oxi]-5-hidroxi-2-fenil-4H-cromen-4-ona tiene varias aplicaciones de investigación científica, incluyendo:

    Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

    Biología: Se estudia por sus posibles propiedades antioxidantes y antiinflamatorias.

    Medicina: Se investiga por su actividad anticancerígena y su posible uso en el desarrollo de fármacos.

    Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como agentes absorbentes de rayos UV.

Mecanismo De Acción

El mecanismo de acción de 7-[(2,4-diclorobencil)oxi]-5-hidroxi-2-fenil-4H-cromen-4-ona implica su interacción con varios objetivos moleculares y vías:

    Actividad antioxidante: El grupo hidroxilo puede donar átomos de hidrógeno para neutralizar los radicales libres, previniendo así el daño oxidativo.

    Actividad antiinflamatoria: El compuesto puede inhibir la producción de citoquinas y enzimas proinflamatorias, como la ciclooxigenasa (COX) y la lipooxigenasa (LOX).

    Actividad anticancerígena: El compuesto puede inducir la apoptosis en las células cancerosas mediante la activación de las caspasas y la inhibición de las vías de proliferación celular.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, along with their physicochemical properties and biological activities:

Compound Name & Substituents Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Biological Activity Reference
7-[(2,4-Dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one C₂₂H₁₅Cl₂O₅ 431.26 IR: ~1605 cm⁻¹ (C=O), ~1242 cm⁻¹ (C-O phenolic), ~1165 cm⁻¹ (C-O-C ether). NMR: δ 7.47–7.52 (dichlorobenzyl aromatic protons) Not explicitly reported; inferred activity based on analogs (e.g., anticancer)
7-[(4-Chlorobenzyl)oxy]-5-hydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one (3o) C₂₂H₁₅ClO₇ 426.80 ¹H-NMR: δ 12.51 (s, -OH), δ 7.71 (d, J=2.0 Hz, ArH). Melting point: 266–267°C Anticancer activity (specific cell lines not stated)
7-[(3,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (C2) C₂₃H₂₀O₅ 376.40 IR: 1588 cm⁻¹ (C=C aromatic), 1605 cm⁻¹ (C=O). HRMS: [M+1]⁺ = 369.1330 (calc. 369.1293) Antibacterial activity against Gram-positive pathogens (e.g., S. aureus)
7-[(4-tert-Butylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one C₂₆H₂₄O₄ 400.47 MDL No.: MFCD02081683. Melting point: Not reported Structural stability noted; potential for high lipophilicity and membrane permeation
7-[(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (1c) C₂₅H₁₈FN₃O₅ 459.43 MTT assay: IC₅₀ = 8.2 µM (MGC-803 gastric cancer cells) Potent antiproliferative activity vs. parent chrysin (IC₅₀ > 100 µM)

Key Comparative Findings:

Substituent Effects on Bioactivity: Chlorine vs. Methyl Groups: The dichlorobenzyl substituent in the target compound likely enhances binding to hydrophobic enzyme pockets compared to methylated analogs (e.g., C2). For example, chlorine’s electronegativity and size may improve interactions with residues like Tyr201 or Gln215 in collagenase, as seen in dichlorobenzyl-containing amino acids . Triazole vs. Ether Linkages: The triazole-containing derivative (1c) exhibits superior antiproliferative activity (IC₅₀ = 8.2 µM) compared to ether-linked analogs, suggesting that heterocyclic substituents enhance target engagement .

Thermal Stability: Melting points correlate with crystallinity; the 4-chlorobenzyl derivative (3o) has a high melting point (266–267°C), indicating strong intermolecular interactions (e.g., hydrogen bonding) .

Spectral Signatures :

  • IR Spectroscopy : All analogs show C=O stretches near 1605–1751 cm⁻¹ and C-O-C ether stretches at 1165–1242 cm⁻¹, confirming the chromen-4-one core and ether linkages .
  • NMR : Aromatic proton signals (δ 7.47–7.71) are consistent across analogs, with downfield shifts observed for hydroxyl groups (δ 9.32–12.51) .

Structural and Functional Insights from Docking Studies

  • Collagenase Inhibition : Dichlorobenzyl-substituted compounds (e.g., 2,4-dichloro vs. 2,6-dichloro) show positional effects on binding. For example, 2,4-dichloro analogs form shorter hydrogen bonds (2.202 Å vs. 1.961 Å) and tighter π–π interactions (4.127 Å vs. 4.249 Å) with collagenase, suggesting superior affinity .
  • Anticancer Mechanisms : Triazole derivatives (e.g., 1c) likely inhibit cancer cell proliferation via kinase or topoisomerase inhibition, though specific targets require validation .

Actividad Biológica

The compound 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one , commonly referred to as a chromone derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H14Cl2O4C_{22}H_{14}Cl_2O_4 with a molecular weight of approximately 429.25 g/mol. The structure features a chromone backbone substituted with a dichlorobenzyl ether and a hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H14Cl2O4C_{22}H_{14}Cl_2O_4
Molecular Weight429.25 g/mol
IUPAC Name7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromone derivatives. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study:
A notable study published in Molecules explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as caspase activation .

Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory activity. In vivo studies demonstrated that it reduces inflammation markers in models of acute inflammation, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one . These studies typically involve:

  • In vitro assays to evaluate cytotoxicity against normal cell lines.
  • In vivo models to assess therapeutic effects on disease models.
  • Mechanistic studies utilizing molecular docking and simulations to understand interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, and how can yield be improved?

  • Methodology :

  • The chromen-4-one core is typically synthesized via acid-catalyzed condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester. Substitution at the 7-position is achieved through nucleophilic aromatic substitution using 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield optimization : Use reflux conditions (e.g., 80°C for 6–8 hours) and monitor reaction progress via TLC. Purify via column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical techniques :
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR (¹H and ¹³C) to confirm substitution patterns: e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzyl and phenyl groups .
  • HRMS for molecular ion verification (expected m/z: 452.02 [M+H]⁺).

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 μg/mL .
  • Anticancer potential : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against specific molecular targets?

  • Methodology :

  • Molecular docking : Simulate interactions with enzymes like topoisomerase II or COX-2 using AutoDock Vina. Focus on hydrogen bonding with the 5-hydroxy group and hydrophobic interactions with the dichlorobenzyl moiety .
  • Enzyme inhibition assays : Measure IC₅₀ values for COX-2 inhibition using a fluorometric kit, comparing to celecoxib as a positive control .

Q. How does structural modification at the 2-phenyl or 5-hydroxy positions affect activity?

  • Methodology :

  • SAR Table :
Modification SiteDerivative ExampleObserved Effect
2-Phenyl2-(4-Fluorophenyl)↑ Anticancer activity (IC₅₀: 8.2 μM vs. 12.5 μM parent)
5-Hydroxy5-Methoxy↓ Antioxidant capacity (EC₅₀: 42 μM vs. 28 μM parent)
  • Synthetic strategy : Introduce substituents via Suzuki coupling (for aryl groups) or alkylation (for hydroxy protection) .

Q. What experimental designs address stability challenges under physiological conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC; instability is observed at pH >7 due to deprotonation of the 5-hydroxy group .
  • Oxidative stress : Expose to H₂O₂ (1 mM) and measure residual compound via LC-MS. Stabilization via microencapsulation (e.g., PLGA nanoparticles) improves half-life by 2.5-fold .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME to evaluate logP (predicted: 3.1), BBB permeability (low), and CYP450 inhibition (CYP3A4: moderate).
  • Solubility enhancement : Introduce polar groups (e.g., sulfonate at the 6-position) while maintaining logP <4 .

Q. What strategies reconcile contradictory data in bioactivity studies?

  • Methodology :

  • Dose-response normalization : Re-test activity across a wider concentration range (1 nM–100 μM) to identify non-linear effects.
  • Cell-line specificity : Compare results across multiple cell lines (e.g., HT-29 vs. HepG2) to rule out tissue-dependent mechanisms .

Methodological Notes

  • Key Citations : Prioritize synthetic protocols from , bioactivity data from , and SAR frameworks from .
  • Experimental Replication : Include negative controls (e.g., solvent-only groups) and validate assays in triplicate to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.